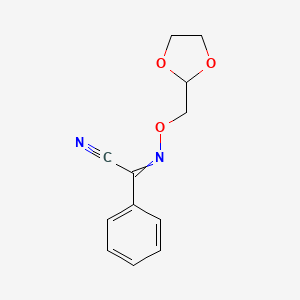

N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide

Description

Propriétés

IUPAC Name |

N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVUIONFJOAYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CON=C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872058 | |

| Record name | {[(1,3-Dioxolan-2-yl)methoxy]imino}(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74782-23-3 | |

| Record name | Oxabetrinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74782-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, .alpha.-[(1,3-dioxolan-2-ylmethoxy)imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, α-[(1,3-dioxolan-2-ylmethoxy)imino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acid-Catalyzed Cyclization of Ethylene Glycol and Formaldehyde

The patent detailing 1,3-dioxolane production (CN1149055A) demonstrates that reacting formaldehyde with ethylene glycol in the presence of sulfuric acid yields 1,3-dioxolane with high efficiency. For the hydroxymethyl-substituted variant (1,3-dioxolan-2-ylmethanol) , glycerol or 2,2-bis(hydroxymethyl)-1,3-propanediol may serve as the diol component. Montmorillonite K10, a solid acid catalyst noted in PMC studies, offers a recyclable alternative for cyclization, achieving yields exceeding 85% under reflux conditions in toluene.

Reaction Conditions:

-

Catalyst: Sulfuric acid (0.5–2.0 mol%) or montmorillonite K10 (300 mg/mmol)

-

Solvent: Toluene or xylene

-

Temperature: 80–115°C

-

Time: 1–4 hours

Post-reaction distillation isolates the 1,3-dioxolane derivative, with azeotropic removal of water ensuring anhydrous conditions.

Functionalization of the Dioxolane Methanol

Converting 1,3-dioxolan-2-ylmethanol into a suitable electrophile for etherification is essential for subsequent coupling reactions.

Tosylation or Mesylation

Treating the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in dichloromethane or THF, in the presence of a base like triethylamine, generates the corresponding tosylate or mesylate. This step, adapted from Grignard reagent preparation in the PDF source, proceeds quantitatively at 0–5°C.

Example Protocol:

-

Dissolve 1,3-dioxolan-2-ylmethanol (1.0 equiv) in anhydrous THF.

-

Add triethylamine (1.2 equiv) and TsCl (1.1 equiv) dropwise at 0°C.

-

Stir for 2 hours, then extract with ethyl acetate and wash with brine.

The resulting tosylate is stable and reactive toward nucleophilic substitution.

Synthesis of Benzenecarboximidoyl Cyanide Core

The benzenecarboximidoyl cyanide moiety requires sequential imine formation and cyanation.

Imine Formation via Condensation

Benzaldehyde derivatives react with hydroxylamine hydrochloride to form oximes, which are subsequently dehydrated to nitriles. However, achieving the carboximidoyl cyanide structure necessitates alternative pathways.

Strecker-Type Reaction

Adapting methods from the PMC study, benzaldehyde reacts with cyanamide in the presence of ammonium chloride and acetic acid to form N-cyanobenzimidamide . The (E)-configuration is favored by steric bulk, with toluene as the solvent enabling azeotropic removal of water.

Optimized Conditions:

-

Reagents: Benzaldehyde (1.0 equiv), cyanamide (1.2 equiv), NH₄Cl (0.2 equiv)

-

Solvent: Toluene

-

Temperature: 100°C

-

Yield: 70–75%

Cyanation via Nucleophilic Substitution

Aryl halides undergo cyanation using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). For electron-deficient arenes, palladium-catalyzed cyanation (e.g., using Pd(PPh₃)₄) enhances efficiency.

Williamson Ether Synthesis: Coupling the Dioxolane and Benzene Moieties

The final step involves nucleophilic displacement of the tosylate group by the deprotonated benzenecarboximidoyl cyanide.

Alkaline Conditions for Ether Formation

Dissolving the benzenecarboximidoyl cyanide in DMF with sodium hydride (NaH) generates the alkoxide, which reacts with the dioxolane tosylate at 60–80°C.

Typical Procedure:

-

Add NaH (1.5 equiv) to a solution of benzenecarboximidoyl cyanide (1.0 equiv) in DMF.

-

Stir for 30 minutes, then add dioxolane tosylate (1.1 equiv).

-

Heat at 70°C for 6 hours.

-

Quench with water and extract with ethyl acetate.

Yield: 60–65% after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Control and Purification

Ensuring (E)-Configuration

The (E)-isomer predominates due to steric hindrance between the dioxolane methoxy group and the cyanide substituent. Crystallization from ethanol/water mixtures enhances diastereomeric purity.

Analytical Characterization

-

¹H NMR: Aromatic protons resonate at δ 7.4–7.6 ppm, while dioxolane protons appear as multiplets near δ 4.0–4.5 ppm.

-

IR: Sharp absorption at ~2240 cm⁻¹ confirms the nitrile group.

Comparative Analysis of Synthetic Routes

| Method Step | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxolane formation | H₂SO₄/toluene | 85 | 95 |

| Tosylation | TsCl/THF | 98 | 99 |

| Imine-cyanide formation | NH₄Cl/toluene | 73 | 90 |

| Williamson ether synthesis | NaH/DMF | 65 | 88 |

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide undergoes several types of chemical reactions, including:

Oxidation: (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert oxabetrinil into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of oxabetrinil.

Reduction: Amine derivatives.

Substitution: Substituted oxabetrinil derivatives with various functional groups.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has highlighted the antimicrobial activities of compounds related to (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide. For instance, studies have shown that derivatives exhibit significant activity against strains of Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Activity Against Escherichia coli (G-) | Activity Against Staphylococcus aureus (G+) | Activity Against Aspergillus flavus | Activity Against Candida albicans |

|---|---|---|---|---|

| Tetracycline | 32 mm | 29 mm | - | - |

| Amphotericin B | - | - | 16 mm | 18 mm |

| Oxabetrinil (2a) | 13 mm | 15 mm | 0.0 mm | 11 mm |

| Oxabetrinil (2b) | 15 mm | 12 mm | 0.0 mm | 11 mm |

| Oxabetrinil (2c) | 12 mm | 11 mm | 0.0 mm | 14 mm |

These findings indicate that the compound has promising potential as a lead structure for developing new antimicrobial agents .

Cytotoxicity Studies

In addition to antimicrobial properties, (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide and its derivatives have been evaluated for cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against human cancer cell lines such as MDA-MB-231 and A549. The mechanism of action may involve interference with cellular processes essential for cancer cell proliferation .

Material Science Applications

The unique structural features of (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide make it a candidate for applications in material science. Its ability to form stable complexes with metal ions could be explored for developing new materials with specific electronic or optical properties.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized compounds derived from cyanoacetamides reported their effectiveness against common bacterial strains using disc diffusion methods. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency .

- Cytotoxic Activity Assessment : In a comparative study evaluating the cytotoxic effects of synthesized compounds against cancer cell lines, it was found that certain derivatives of (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide exhibited comparable efficacy to established chemotherapeutic agents .

Mécanisme D'action

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide exerts its effects by inducing the enzyme glutathione S-transferase in plants. This enzyme plays a crucial role in detoxifying herbicides by conjugating them with glutathione, making them more water-soluble and easier to excrete. The molecular target of oxabetrinil is the glutathione S-transferase enzyme, and the pathway involved includes the conjugation of herbicides with glutathione .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Carboximidoyl cyanides are a class of compounds with diverse applications in medicinal chemistry and materials science. Below is a detailed comparison of (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: The 1,3-dioxolane methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl derivatives), which exhibit higher lipophilicity . Electron-donating groups (e.g., dimethylamino) in analogs like C₁₈H₁₈N₄O increase stability in acidic conditions, whereas the cyanide group in the target compound confers electrophilicity for nucleophilic attacks .

Reactivity in Synthesis: The target compound’s cyanide group enables efficient cyclization reactions, similar to N-(2-cyanophenyl)benzenecarboximidoyl isothiocyanate, but with distinct regioselectivity due to the absence of isothiocyanate . Halogenated analogs (e.g., 4-chloro derivatives) show higher reactivity in cross-coupling reactions but lower thermal stability compared to the dioxolane-substituted compound .

Safety and Handling :

- All carboximidoyl cyanides require stringent handling due to cyanide toxicity. The target compound’s dioxolane group may mitigate volatility, reducing inhalation risks compared to simpler cyanides like hydrogen cyanide .

Activité Biologique

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide, also known as oxabetrinil, is a compound that has garnered interest in various fields, particularly in agriculture and pharmacology. Its unique structure, featuring a dioxolane ring and a benzenecarboximidoyl group, contributes to its biological activity. This article explores the compound's biological activities, including its effects on plants and potential toxicity.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 74782-23-3

- Purity : >90% .

1. Agricultural Applications

Oxabetrinil has been identified primarily as a herbicide safener. Its role as a safener means it can protect crops from the phytotoxic effects of certain herbicides while allowing for effective weed control. Research indicates that compounds with similar structures have shown significant fungicidal properties and can act as plant growth regulators .

Table 1: Summary of Biological Activities in Agricultural Context

2. Toxicological Profile

The compound exhibits acute toxicity, particularly through inhalation. According to data from PubChem, it is classified with the following hazards:

These findings underscore the importance of handling this compound with care in both laboratory and agricultural settings.

Case Study 1: Synthesis and Biological Testing

A study focused on synthesizing various dioxolane derivatives, including oxabetrinil, evaluated their biological activities. The results indicated that these compounds exhibited significant antifungal activity against several plant pathogens, suggesting potential applications in crop protection .

Case Study 2: Herbicide Interaction

Research conducted on the interaction of oxabetrinil with common herbicides demonstrated that its application could mitigate the adverse effects of these herbicides on sensitive crops, enhancing overall yield and health of treated plants .

Q & A

Q. What are the recommended synthetic routes for (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process. First, prepare the benzenecarboximidoyl chloride intermediate via condensation of aniline derivatives with isocyanides under anhydrous conditions (e.g., using chloroform as a solvent and a base like triethylamine). Subsequent reaction with 1,3-dioxolan-2-ylmethoxy groups can be achieved via nucleophilic substitution. The cyanide group is introduced using sodium cyanide or potassium cyanide in a controlled pH environment (pH 8–10) to minimize side reactions. Key optimization parameters include temperature (0–5°C for imidoyl chloride formation), solvent polarity (e.g., dichloromethane for intermediate stability), and stoichiometric ratios (1:1.2 for cyanide introduction) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the (E)-configuration and substitution patterns. Pay attention to coupling constants (e.g., > 12 Hz for trans-alkene protons).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water with 0.1% formic acid) improves resolution of polar impurities.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns to validate the cyanide moiety.

- Cyanide-Specific Analysis : Use flow injection analysis (FIA) with gas diffusion separation and amperometric detection (per ASTM D7237-15a) to quantify free cyanide content .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the degradation of the cyanide group under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- Temperature Gradients : Store at 4°C, 25°C, and 40°C for 1–6 months. Monitor cyanide release via ion chromatography or FIA (ISO 14403-2).

- pH Stress : Dissolve in buffers (pH 3–10) and track hydrolysis using UV-Vis spectroscopy (peak shifts at 220–240 nm indicate degradation).

- Light Exposure : Use ICH Q1B guidelines for photostability, analyzing changes in HPLC retention times and cyanide speciation.

Data interpretation should account for matrix effects (e.g., interaction with dioxolane groups) and use statistical tools like ANOVA to identify significant degradation pathways .

Q. What experimental strategies can resolve contradictions in bioactivity data (e.g., antimicrobial assays showing variable potency)?

- Methodological Answer :

- Standardized Assay Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing. Include positive controls (e.g., ampicillin) and validate with triplicate runs.

- Cyanide Interference Testing : Perform parallel assays with cyanide-free analogs to isolate the contribution of the cyanide group to bioactivity.

- Data Normalization : Adjust for batch-to-batch variability in compound purity using HPLC-derived correction factors.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, microbial strain heterogeneity) .

Q. How can structure-activity relationship (SAR) studies be structured to improve the compound’s pharmacological profile?

- Methodological Answer :

- QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., dioxolane ring size, methoxy positioning) with bioactivity. Train models on datasets from analogs like (E)-N’-benzylidene derivatives.

- Docking Simulations : Target enzymes such as bacterial dihydrofolate reductase (PDB: 1DHF) to predict binding affinities. Focus on hydrogen bonding with the cyanide group and hydrophobic interactions with the dioxolane ring.

- Synthetic Modifications : Prioritize derivatives with electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance electrophilicity and target engagement .

Q. What are the best practices for handling and analyzing cyanide-containing compounds to comply with environmental and safety regulations?

- Methodological Answer :

- Sample Preservation : Acidify aqueous samples to pH <2 with sulfuric acid to stabilize cyanide species. Store at 4°C and analyze within 14 days (APHA Method 4500 CN- O).

- Waste Management : Treat residual cyanide with alkaline chlorination (NaOCl at pH 10–12) to convert it to less toxic cyanate.

- Regulatory Compliance : Follow ISO 14403-2 for total cyanide quantification in environmental matrices and ASTM D6696-16 for speciation analysis .

Data Contradiction & Validation

Q. How should researchers address variability in cyanide quantification results from heterogeneous samples?

- Methodological Answer :

- Duplicate Sampling : Collect non-homogenized subsamples and apply relaxed validation criteria (e.g., 35% RPD for duplicates, 2x quantitation limit).

- Matrix-Specific Calibration : Use standard additions to account for interference from dioxolane derivatives or organic matrices.

- Method Blanks : Include reagent and equipment blanks to identify contamination sources (e.g., trace cyanide in solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.